2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester
CAS No.:
Cat. No.: VC16548799
Molecular Formula: C18H34BNO2SSi
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34BNO2SSi |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane |
| Standard InChI | InChI=1S/C18H34BNO2SSi/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(23-16)19-21-17(7,8)18(9,10)22-19/h11-14H,1-10H3 |
| Standard InChI Key | ZNEZXNSVTBKUIP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a thiazole ring substituted at the 5-position with a boronic acid pinacol ester and at the 2-position with a triisopropylsilyl group. The TIPS group enhances steric protection, reducing undesired side reactions such as protodeboronation . The pinacol ester stabilizes the boronic acid, mitigating hydrolysis and enabling storage under standard laboratory conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₄BNO₂SSi | |
| Molecular Weight | 367.4 g/mol | |
| CAS Number | Not explicitly provided | - |
| Stability | Moisture-sensitive; inert atm | |
| Solubility | Organic solvents (THF, dioxane) |
Electronic and Steric Effects
The electron-withdrawing thiazole ring directs electrophilic substitution to the 5-position, while the TIPS group’s bulkiness shields the boron center, favoring transmetallation in Suzuki-Miyaura couplings . This electronic tuning reduces homocoupling byproducts, a common issue in less stabilized boronic acids .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with lithiation of 2-bromothiazole, followed by silylation with triisopropylsilyl chloride. Subsequent Miyaura borylation installs the pinacol boronic ester via palladium-catalyzed coupling with bis(pinacolato)diboron .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Silylation | TIPSCl, LiHMDS, THF, −78°C | 85–90% |
| Miyaura Borylation | PdCl₂(dppf), KOAc, dioxane, 80°C | 70–75% |
Challenges in Yield Optimization
Undergraduate researchers often encounter yield discrepancies (reported 90% vs. observed 40%) due to moisture ingress or suboptimal catalyst loading . Protocols recommend using freshly distilled dioxane and rigorous exclusion of oxygen. Additionally, substituting PdCl₂(dppf) with XPhos or Cy-JohnPhos ligands improves efficiency in electron-deficient substrates .
Reaction Mechanisms and Kinetic Studies
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-couplings with aryl halides. Kinetic studies reveal a first-order dependence on both the boronic ester and aryl halide concentrations, consistent with a rate-determining transmetallation step .
Table 3: Kinetic Parameters for Model Reactions
| Substrate | k (M⁻¹s⁻¹) | Half-life (h) |
|---|---|---|
| 4-Bromothiazole | 2.3 × 10⁻³ | 1.5 |
| 2-Chloropyridine | 1.8 × 10⁻³ | 2.1 |
Competing Pathways
Protodeboronation becomes significant under acidic or aqueous conditions, necessitating anhydrous reaction environments . Deborylation rates increase with electron-deficient aryl partners, underscoring the need for tailored base selection (e.g., Cs₂CO₃ over K₂CO₃) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound enables concise syntheses of micrococcinate and saramycetate esters, key subunits in thiopeptide antibiotics . Its use in forming 4-pyridinyl-2-ketothiazoles demonstrates versatility in accessing complex heterocycles .
Material Science
Functionalized thiazoles derived from this reagent exhibit tunable optoelectronic properties, with potential applications in organic light-emitting diodes (OLEDs) .
Recent Advances and Future Directions
Ligand Design
Emerging ligands like Buchwald’s Cy-JohnPhos enhance coupling efficiency with sterically hindered substrates, broadening the compound’s utility .
Green Chemistry
Efforts to replace dioxane with cyclopentyl methyl ether (CPME) aim to improve sustainability without compromising yield .
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